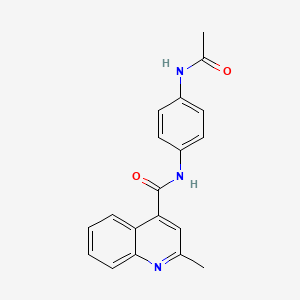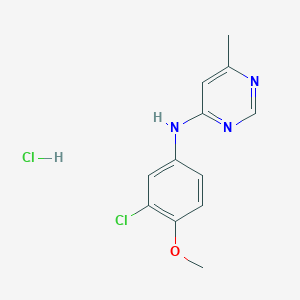![molecular formula C17H15FN2O2 B4629008 3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4629008.png)
3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone
Descripción general
Descripción
3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C17H15FN2O2 and its molecular weight is 298.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.11175589 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Luminescent Materials and Bioimaging
Quinazolinone derivatives, including structures similar to 3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone, have shown promising applications in the field of luminescent materials and bioimaging. Recent studies highlight the luminescence properties of quinazolinones, which, due to their excellent biocompatibility, low toxicity, and high efficiency, have become attractive candidates for use as fluorescent probes, biological imaging reagents, and in the development of luminescent materials. This class of compounds has been explored for its potential in creating environmentally sensitive probes and for two-photon fluorescence bioimaging applications, indicating a broad scope of utility in scientific research and medical diagnostics (Xing et al., 2021).
Antioxidant Properties
Another significant area of application for quinazolinone compounds is in the evaluation of antioxidant properties. Research has synthesized and evaluated various quinazolinone derivatives for their antioxidant activities using methodologies like DPPH, ABTS, and TEACCUPRAC assays. These studies have helped in understanding the structure–antioxidant activity relationships, revealing that certain quinazolinone derivatives possess potent antioxidant capabilities, alongside promising metal-chelating properties. Such findings underscore the potential of quinazolinone derivatives in therapeutic contexts, particularly in combating oxidative stress-related diseases (Mravljak et al., 2021).
Antifungal and Antimicrobial Activity
Quinazolinone derivatives have also been explored for their antifungal and antimicrobial activities. Certain synthesized quinazolinone compounds have demonstrated significant efficacy in inhibiting the growth of various fungal strains, showcasing their potential as antifungal agents. This research opens avenues for the development of new antimicrobial drugs based on the quinazolinone scaffold, addressing the growing concern of drug-resistant microbial strains (Xu et al., 2007).
Corrosion Inhibition
In addition to biomedical applications, quinazolinone compounds have found utility in materials science, particularly in corrosion inhibition. Novel quinazolinone derivatives have been evaluated as corrosion inhibitors for mild steel in acidic media, displaying high efficiency and stability. Such studies highlight the potential of quinazolinone derivatives in protecting metal surfaces against corrosion, contributing to the longevity and durability of metal-based structures and components in various industrial applications (Errahmany et al., 2020).
Propiedades
IUPAC Name |
3-[3-(2-fluorophenoxy)propyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c18-14-7-2-4-9-16(14)22-11-5-10-20-12-19-15-8-3-1-6-13(15)17(20)21/h1-4,6-9,12H,5,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGUGLYFWDNILA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCOC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(3-METHYLBENZYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4628926.png)
![6-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4628931.png)

![N-(4-methylphenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4628950.png)
![2,5-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B4628965.png)
![N-methyl-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride](/img/structure/B4628967.png)
![5-[3-methoxy-2-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4628971.png)

![[4-methoxy-3-(4-methylpiperidin-1-yl)sulfonylphenyl]-pyrrolidin-1-ylmethanone](/img/structure/B4628984.png)

![ETHYL 6-(4-METHOXYPHENYL)-3-[(2-METHOXYPHENYL)METHYL]-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE](/img/structure/B4628993.png)
![4-[2-(2-Ethoxyanilino)-1,3-thiazol-4-yl]phenol](/img/structure/B4628998.png)


